Acetic acid;1-bromotridecan-2-ol

Description

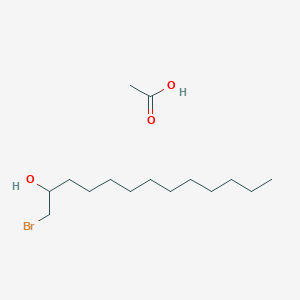

Acetic acid;1-bromotridecan-2-ol is a compound combining acetic acid (CH₃COOH) with 1-bromotridecan-2-ol (C₁₃H₂₅BrO). The semicolon in the nomenclature suggests a mixture or a co-formulated system rather than a covalent derivative (e.g., ester or salt).

- Acetic Acid: A simple carboxylic acid with polar -COOH groups, enabling hydrogen bonding, solubility in water, and reactivity in acid-base and coordination chemistry . It is widely used as a solvent, catalyst, and functionalizing agent in materials science .

- 1-Bromotridecan-2-ol: A brominated secondary alcohol with a 13-carbon chain. The bromine atom introduces electrophilic reactivity, while the hydroxyl group (-OH) enables hydrogen bonding and derivatization (e.g., esterification). Such long-chain brominated alcohols are rare in literature but may serve as intermediates in surfactants or pharmaceuticals .

Properties

CAS No. |

90012-70-7 |

|---|---|

Molecular Formula |

C15H31BrO3 |

Molecular Weight |

339.31 g/mol |

IUPAC Name |

acetic acid;1-bromotridecan-2-ol |

InChI |

InChI=1S/C13H27BrO.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-13(15)12-14;1-2(3)4/h13,15H,2-12H2,1H3;1H3,(H,3,4) |

InChI Key |

DCUUJQQTCYKBSB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCC(CBr)O.CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;1-bromotridecan-2-ol typically involves the esterification of acetic acid with 1-bromotridecan-2-ol. This reaction can be catalyzed by a strong acid such as sulfuric acid. The general reaction is as follows:

Acetic acid+1-bromotridecan-2-ol→Acetic acid;1-bromotridecan-2-ol+Water

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction of the reactants. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity. The use of catalysts and solvents can also play a significant role in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The alcohol group in 1-bromotridecan-2-ol can be oxidized to form a ketone or carboxylic acid.

Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of tridecan-2-ol.

Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like hydroxide ions (OH⁻) or cyanide ions (CN⁻) can be used under basic conditions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of tridecan-2-ol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Acetic acid;1-bromotridecan-2-ol has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis to introduce bromine atoms into molecules.

Biology: Studied for its potential antimicrobial properties.

Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of acetic acid;1-bromotridecan-2-ol involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the alcohol group can undergo oxidation or reduction. These reactions can alter the chemical properties of the compound, making it useful in different applications.

Comparison with Similar Compounds

Research Findings and Data Tables

Uranium Adsorption by Acetic Acid-Modified Biochar (ASBB)

| Condition | Optimal Value | Efficiency | Reference |

|---|---|---|---|

| pH | 6.0 | 97.8% removal | |

| Adsorption Time | 5 min | 93% retention | |

| Initial U(VI) Concentration | 10 mg/L | 97.2% removal | |

| Regeneration Cycles | 5 cycles | >90% capacity |

Comparison of Brominated Alcohols

| Compound | Boiling Point | Solubility | Key Application |

|---|---|---|---|

| 1-Bromotridecan-2-ol | ~250–300°C | Low in water | Surfactant precursor |

| 1-Bromo-3-methylbut-3-en-2-ol | ~200°C (estimated) | Low in water | Pharmaceutical synthesis |

| 2-Tridecen-1-ol,1-acetate | ~280°C | Insoluble | Fragrance industry |

Mechanistic Insights

- Acetic Acid in ASBB: Enhances porosity and introduces -COOH groups, enabling monodentate U(VI) coordination .

- Hypothetical Role of 1-Bromotridecan-2-Ol : The bromine atom could act as a leaving group in nucleophilic substitutions or participate in halogen bonding, though its interaction with uranium is unstudied. The long alkyl chain might reduce solubility but improve lipid membrane interactions in biological applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.